![molecular formula C19H17N5S B12047630 N-(1H-indol-3-ylmethylideneamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B12047630.png)
N-(1H-indol-3-ylmethylideneamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(1H-indol-3-ylmethylideneamino)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine is a complex organic compound that features an indole moiety, a benzothiolo ring, and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-3-ylmethylideneamino)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine typically involves multi-step reactions. One common method involves the condensation of an indole derivative with a benzothiolo-pyrimidine precursor under specific conditions. The reaction may require the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-3-ylmethylideneamino)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid derivatives, while reduction may produce indoline derivatives .
Scientific Research Applications
N-(1H-indol-3-ylmethylideneamino)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1H-indol-3-ylmethylideneamino)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and benzothiolo-pyrimidine compounds. Examples include:
- N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides .
- N-(1H-indol-3-ylmethylene)-3,4-dimethoxybenzohydrazide .
Uniqueness
N-(1H-indol-3-ylmethylideneamino)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine is unique due to its specific combination of indole, benzothiolo, and pyrimidine rings.
Biological Activity
N-(1H-indol-3-ylmethylideneamino)-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-amine, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is N-[(Z)-1H-indol-3-ylmethylideneamino]-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-amine. Its molecular formula is C19H17N5S with a molecular weight of 374.44 g/mol. The structure features both indole and pyrimidine rings, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C19H17N5S |
Molecular Weight | 374.44 g/mol |
IUPAC Name | N-[(Z)-1H-indol-3-ylmethylideneamino]-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-amine |
CAS Number | 294193-86-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may inhibit certain enzymes involved in cancer cell proliferation, thus exhibiting anticancer properties . The presence of indole and pyrimidine moieties enhances its binding affinity to biological targets, potentially leading to various therapeutic effects.
Biological Activities
- Anticancer Activity : Studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression.
- Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial activity against certain bacterial strains.
- Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation markers in vitro.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Testing
In a separate investigation reported in Pharmaceutical Biology, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antimicrobial activity.
Case Study 3: Anti-inflammatory Mechanisms
Research conducted by Vo et al. examined the anti-inflammatory properties of similar indole derivatives. The findings suggested that these compounds could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Properties
Molecular Formula |
C19H17N5S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(1H-indol-3-ylmethylideneamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H17N5S/c1-3-7-15-13(5-1)12(9-20-15)10-23-24-18-17-14-6-2-4-8-16(14)25-19(17)22-11-21-18/h1,3,5,7,9-11,20H,2,4,6,8H2,(H,21,22,24) |
InChI Key |
AKDKHZVFMAWBFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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